molecular formula C10H7F2NO2 B580585 2-(Difluoromethoxy)quinolin-7-ol CAS No. 1261475-30-2

2-(Difluoromethoxy)quinolin-7-ol

Cat. No. B580585
M. Wt: 211.168
InChI Key: HDBGWKHLCMCPRS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)quinolin-7-ol is a chemical compound with the molecular formula C10H7F2NO2 . It has an average mass of 211.165 Da and a monoisotopic mass of 211.044479 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2-(Difluoromethoxy)quinolin-7-ol, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 2-(Difluoromethoxy)quinolin-7-ol consists of a quinoline core with a difluoromethoxy group attached at the 2-position . The quinoline core is a bicyclic compound containing a benzene ring fused with a pyridine ring .

Scientific Research Applications

  • Antibacterial Applications

    • Application : Fluoroquinolones, a family of compounds that includes various quinoline derivatives, are widely used as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
    • Method : Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction . This mechanism of action is different from antibiotics and other groups of antibacterials, which allows fluoroquinolones to be effective against strains resistant to many other classes of antibacterials .
    • Results : Fluoroquinolones have proven to be highly effective in clinical treatment of infections .
  • Synthesis and Structural Modifications

    • Application : Fluorinated quinolines, including various derivatives, are synthesized using a variety of methods . These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • Method : The synthesis involves various chemical reactions, including cyclization, cycloaddition, and displacement of halogen atoms or the diaza group . Direct fluorinations are also used .
    • Results : These methods have led to the successful synthesis of a variety of fluorinated quinolines .

properties

IUPAC Name

2-(difluoromethoxy)quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-2-6-1-3-7(14)5-8(6)13-9/h1-5,10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPDZFAVWWBUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744616
Record name 2-(Difluoromethoxy)quinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)quinolin-7-ol

CAS RN

1261475-30-2
Record name 2-(Difluoromethoxy)quinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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